4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Description

Significance of Propiophenone (B1677668) Derivatives in Organic and Medicinal Chemistry

Propiophenone derivatives are a class of organic compounds characterized by a propiophenone backbone, which consists of a phenyl ring attached to a propanone group. This structural motif serves as a valuable building block in the synthesis of more complex molecules and is found in numerous compounds exhibiting a wide range of biological activities. ontosight.aiontosight.ai

In medicinal chemistry, the propiophenone scaffold is a key component in several therapeutic agents. For instance, bupropion, an antidepressant, and phenmetrazine, an appetite suppressant, both feature a propiophenone core structure. manavchem.comwikipedia.org The versatility of the propiophenone skeleton allows for modifications at various positions, leading to the development of derivatives with diverse pharmacological properties. Researchers have extensively investigated these derivatives for potential analgesic, anti-inflammatory, anticonvulsant, and anticancer activities. ontosight.ainih.gov The ability to introduce different functional groups onto the propiophenone framework enables chemists to fine-tune the molecule's properties to interact with specific biological targets, such as enzymes and receptors. ontosight.ai This makes the propiophenone class a subject of ongoing interest in drug discovery and development. nih.govresearchgate.net

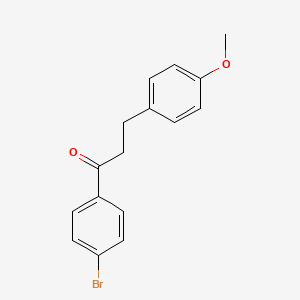

Structural Characteristics and Nomenclature of 4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Nomenclature: The systematic IUPAC name for this compound is 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one. The common name, this compound, clearly delineates its structural components. The "propiophenone" part indicates a three-carbon chain with a ketone function, attached to a phenyl ring. The numbering of the phenyl ring attached to the carbonyl group is designated with primes (') to distinguish it from the other phenyl ring.

Structural Breakdown:

Propiophenone Core: The central structure is a propan-1-one chain bonded to a phenyl group.

4'-Bromo Substitution: A bromine atom is attached to the fourth carbon (para position) of the phenyl ring that is directly bonded to the carbonyl group.

3-(4-methoxyphenyl) Group: At the third carbon of the propane (B168953) chain (the β-carbon relative to the carbonyl group), there is a phenyl group which itself is substituted with a methoxy (B1213986) group (-OCH₃) at its para position.

This specific arrangement of a brominated phenyl ring, a flexible three-carbon linker containing a ketone, and a methoxy-substituted phenyl ring gives the molecule its distinct chemical properties.

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 648903-46-2 |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWLSONIUUHSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459613 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648903-46-2 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Investigations of 4 Bromo 3 4 Methoxyphenyl Propiophenone

Electrophilic and Nucleophilic Reactions

The presence of both electron-donating and electron-withdrawing groups on the two aromatic rings of 4'-bromo-3-(4-methoxyphenyl)propiophenone dictates its behavior in electrophilic and nucleophilic reactions.

Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution:

The two aromatic rings of this compound exhibit different reactivities towards electrophiles.

The 4-Bromophenyl Ring: This ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromo substituent and the propionyl group. The bromo group is a deactivating ortho-, para-director, while the propionyl group is a deactivating meta-director. The combined effect of these two groups makes further substitution on this ring challenging and would likely require harsh reaction conditions. If substitution were to occur, the position of the incoming electrophile would be influenced by the directing effects of both groups.

The 4-Methoxyphenyl (B3050149) Ring: In contrast, the 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially on this ring at the positions ortho to the methoxy group (positions 3 and 5).

| Ring System | Substituents | Predicted Reactivity towards EAS | Directing Effect |

| 4-Bromophenyl | -Br, -C(O)CH2CH2-Ar | Deactivated | Complex (ortho, para from Br; meta from C=O) |

| 4-Methoxyphenyl | -OCH3 | Activated | Ortho, Para |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is generally difficult on unsubstituted benzene (B151609) rings. However, the presence of strong electron-withdrawing groups can facilitate this reaction. libretexts.org

The 4-Bromophenyl Ring: The propionyl group, being electron-withdrawing, can activate the ring towards NAS, particularly at the positions ortho and para to it. However, the bromine atom is not at an activated position relative to the carbonyl group. Therefore, direct displacement of the bromide by a nucleophile via the addition-elimination mechanism is unlikely under standard conditions. libretexts.org For NAS to occur, typically strong electron-withdrawing groups need to be ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org

Reactivity at the Bromine Center

The bromine atom on the 4-bromophenyl ring can participate in various reactions, most notably transition metal-catalyzed cross-coupling reactions. While direct nucleophilic displacement of the aryl bromide is difficult, its reactivity can be harnessed in the presence of a suitable catalyst. Reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, allowing for further molecular elaboration.

Ketone Functional Group Interconversions (Oxidation and Reduction)

The carbonyl group of the propiophenone (B1677668) moiety is a key site for chemical transformations, including reduction to an alcohol and oxidative cleavage.

Reduction:

The ketone can be readily reduced to a secondary alcohol, 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-ol. A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and mild reagent for this purpose. The reaction typically proceeds with high yield under standard laboratory conditions.

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-ol |

Oxidation:

The oxidation of propiophenones can proceed via different pathways depending on the reaction conditions. Strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bonds. For instance, oxidation with alkaline hypobromite (B1234621) solution can lead to the formation of benzoic acid derivatives. acs.orgacs.org The Baeyer-Villiger oxidation, using a peroxyacid, would be expected to yield an ester. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govsigmaaldrich.com The migratory aptitude of the adjacent groups (4-bromophenyl and ethyl) would determine the regioselectivity of the reaction. In this case, the 4-bromophenyl group is expected to migrate preferentially over the ethyl group, leading to the formation of 4-bromophenyl 3-(4-methoxyphenyl)propanoate. organic-chemistry.org

| Reaction | Reagent | Predicted Product |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 4-bromophenyl 3-(4-methoxyphenyl)propanoate |

Rearrangement Pathways of Propiophenone Derivatives

Propiophenone and its derivatives can undergo several types of rearrangement reactions, often under specific catalytic conditions. These reactions can lead to significant structural modifications of the original molecule.

Willgerodt-Kindler Reaction: This reaction transforms aryl alkyl ketones into the corresponding terminal amides. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction would be expected to yield 3-(4-bromophenyl)-N-(substituted)-3-(4-methoxyphenyl)propanamide, where the substituent on the nitrogen depends on the amine used in the reaction. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgorganic-chemistry.org

Beckmann Rearrangement: The Beckmann rearrangement is the transformation of an oxime into an amide. masterorganicchemistry.comresearchgate.netunica.it The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Subsequent treatment with an acid catalyst would induce the rearrangement. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. This would lead to two possible amide products. The migratory aptitude of the 4-bromophenyl group versus the ethyl group would also influence the outcome. unica.it

Baeyer-Villiger Oxidation: As mentioned previously, this reaction involves the oxidation of a ketone to an ester and is also considered a rearrangement reaction due to the migration of an alkyl or aryl group. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govsigmaaldrich.com

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformations of this compound relies on understanding the electronic and steric effects of its substituents and how they influence the stability of intermediates and transition states.

Role of Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic rings play a critical role in determining the rate and outcome of chemical reactions.

Electronic Effects:

The 4-methoxy substituent is a strong electron-donating group due to its significant +R effect, which outweighs its -I effect. This group strongly activates its phenyl ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.org

The propionyl group is a deactivating group due to the electron-withdrawing nature of the carbonyl group (-I and -R effects). It directs incoming electrophiles to the meta position on the 4-bromophenyl ring. libretexts.org

Steric Effects: The bulkiness of the substituents can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution on the 4-methoxyphenyl ring, substitution at the ortho positions might be sterically hindered to some extent by the adjacent ethyl chain, potentially favoring the para product if that position were available.

The interplay of these electronic and steric effects governs the kinetic and thermodynamic control of reactions. For instance, in electrophilic aromatic substitution, the electron-donating methoxy group will direct the reaction to the more electron-rich aromatic ring and control the regioselectivity. In rearrangement reactions, the relative migratory aptitudes of the substituted phenyl and ethyl groups will determine the product distribution. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. solubilityofthings.com

The following table summarizes the expected influence of the substituents on various reaction types:

| Reaction Type | Influence of 4'-Bromo Group | Influence of 4-Methoxy Group | Influence of Propionyl Group |

| Electrophilic Aromatic Substitution | Deactivating, ortho, para-directing | Activating, ortho, para-directing | Deactivating, meta-directing |

| Nucleophilic Aromatic Substitution | Potential leaving group, but not at an activated position | No direct influence | Weakly activating for NAS at ortho/para positions |

| Ketone Reduction | No direct influence | No direct influence | Site of reaction |

| Rearrangement Reactions | Influences migratory aptitude of the phenyl ring | Influences migratory aptitude of the phenyl ring | Part of the migrating or stationary group |

Catalytic Mechanism Studies of this compound Remain Unexplored in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the catalytic mechanism of the chemical compound this compound has been identified. The current body of publicly accessible scientific literature does not appear to contain dedicated studies on the catalytic transformations or mechanistic investigations of this particular molecule.

While the broader classes of compounds to which this compound belongs, namely propiophenones and chalcone-related structures, are subjects of catalytic research, specific data for this substituted propiophenone is not available. General mechanistic pathways for catalytic reactions involving ketones, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions, have been established for other molecules. acs.orgresearchgate.netnih.govunipd.itresearchgate.netmdpi.com For instance, the catalytic hydrogenation of ketones often proceeds via mechanisms involving metal hydrides or direct hydrogen transfer, depending on the catalyst used. mdpi.com Similarly, the synthesis of related chalcone (B49325) structures is frequently achieved through base- or acid-catalyzed Claisen-Schmidt condensation, and the mechanisms of these reactions are well-documented. researchgate.netnih.govjchemrev.comresearchgate.netescholarship.org

However, the specific influence of the 4'-bromo and 3-(4-methoxyphenyl) substituents on the catalytic behavior and reaction mechanisms of the propiophenone core of the target molecule has not been the subject of published research. Mechanistic studies are highly specific to the substrate, catalyst, and reaction conditions. Therefore, extrapolating from general models to the specific case of this compound without direct experimental evidence would be speculative and scientifically unsound.

The absence of information prevents the creation of data tables and a detailed discussion of research findings as requested. Further investigation into this specific compound would be required to elucidate its catalytic properties and the mechanisms by which it undergoes chemical transformations.

Applications of 4 Bromo 3 4 Methoxyphenyl Propiophenone As a Synthetic Intermediate

Utility in the Construction of Complex Organic Molecules

The molecular framework of 4'-Bromo-3-(4-methoxyphenyl)propiophenone is a valuable building block for synthesizing intricate organic structures. The bromine atom on the phenyl ring is a prime site for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for assembling complex scaffolds from simpler precursors. For instance, the bromo group can be substituted with various aryl, heteroaryl, or alkyl groups, enabling the elaboration of the core structure into more complex derivatives.

Furthermore, the propiophenone (B1677668) chain itself offers sites for chemical modification. The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon substituents. The adjacent methylene (B1212753) groups can also be functionalized, adding to the compound's synthetic utility. This multi-functionality allows chemists to strategically build molecular complexity, making it a useful intermediate for creating diverse and elaborate organic compounds. The principles of using brominated aromatic compounds and ketones as intermediates are widely applied in the synthesis of complex molecules.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are found in numerous biologically active molecules, positioning it as a valuable precursor for advanced pharmaceutical intermediates. Aromatic ketones, particularly propiophenones, are known starting materials in the synthesis of various pharmaceuticals. For example, related compounds like 4'-methylpropiophenone (B145568) serve as intermediates in the synthesis of muscle relaxants such as tolperisone. Similarly, other propiophenone derivatives are precursors to synthetic cathinones and other centrally active agents.

The methoxyphenyl group is a common feature in many pharmaceuticals, contributing to receptor binding and influencing the metabolic profile of a drug. The bromo-substituted phenyl ring is also a key component in the synthesis of many drugs, often acting as a precursor to more complex substitution patterns. The synthesis of the selective estrogen receptor modulator (SERM) Raloxifene, for instance, involves intermediates that contain methoxyphenyl and benzothiophene (B83047) moieties, highlighting the importance of these structural units in medicinal chemistry. jocpr.comgoogle.comrsc.orgnewdrugapprovals.org While direct synthesis of specific pharmaceuticals from this compound is not extensively documented in public literature, its constituent parts suggest its high potential as a scaffold for developing novel therapeutic agents.

Below is a table of related propiophenone precursors and the pharmaceutical agents they are used to synthesize.

| Precursor Compound | Resulting Pharmaceutical/Compound Class |

| 4'-Methylpropiophenone | Tolperisone, Mephedrone chemicalbook.com |

| 3'-Methoxypropiophenone | Tapentadol chemicalbook.com |

| 2-Bromo-3',4'-(methylenedioxy)propiophenone | Cathinones caymanchem.com |

Role in Agrochemical and Specialty Chemical Synthesis

In addition to pharmaceuticals, the structural features of this compound make it a relevant intermediate for the agrochemical and specialty chemical industries. Functionalized thiophene (B33073) derivatives, which can be synthesized using brominated precursors, have shown a wide variety of applications in the agrochemical field. mdpi.com The bromo-handle allows for the introduction of various functional groups via coupling chemistry, which is a common strategy for tuning the biological activity of pesticides and herbicides. nih.gov

The synthesis of specialty chemicals, such as materials for electronics or polymers, also often relies on intermediates that can undergo controlled coupling reactions. The biphenyl (B1667301) structure, which can be formed via Suzuki coupling of the bromo-aromatic ring, is a core component in some liquid crystals and organic light-emitting diodes (OLEDs). The ability to build upon the this compound core allows for the creation of novel molecules with specific desired physical or chemical properties for high-tech applications.

Mechanistic Biological Insights and Structure Activity Relationship Sar of Propiophenone Derivatives

Biochemical Target Modulation Studies (e.g., Enzyme Inhibition of PTP-1B)

Propiophenone (B1677668) derivatives have been investigated for their potential to modulate various biochemical targets, including enzymes implicated in metabolic disorders. A significant area of interest has been the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP-1B is considered a promising therapeutic strategy for the management of type 2 diabetes and obesity.

Although direct PTP-1B inhibition data for 4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE is not reported, studies on related chalcones, which share a similar three-carbon α,β-unsaturated ketone core structure that can be conceptually related to the propiophenone backbone, have shown inhibitory activity against PTP-1B. The presence of a hydrogen bond acceptor or donor at the para-position of the terminal rings has been suggested to be crucial for ligand-receptor interactions. For instance, heterocyclic derivatives of chalcone (B49325) have been designed and synthesized, with some compounds showing significant PTP-1B inhibition. Molecular docking studies on these related compounds have revealed interactions with one or more catalytic sites of the PTP-1B enzyme.

The structural motifs within this compound, namely the bromo and methoxy (B1213986) substitutions, are known to influence the electronic and steric properties of molecules, which could in turn affect their binding affinity to biological targets like PTP-1B. Bromophenols, for example, have been identified as a class of natural products with PTP-1B inhibitory activity.

Table 1: Examples of Propiophenone-Related Scaffolds and Their Investigated Biological Targets

| Compound Class | Investigated Biological Target | Key Findings |

| Chalcone Derivatives | Protein Tyrosine Phosphatase 1B (PTP-1B) | Inhibition is influenced by substituents on the aromatic rings, with some derivatives showing potent activity. |

| Bromophenols | Protein Tyrosine Phosphatase 1B (PTP-1B) | Natural bromophenols have demonstrated PTP-1B inhibitory potential. |

| Hydroxypropiophenones | Various enzymes and receptors | The substitution pattern on the phenyl ring dictates the biological activity, which can include analgesic and anti-inflammatory effects. |

In Vitro Mechanistic Investigations of Biological Activities

In vitro studies are fundamental in elucidating the mechanisms of action of novel compounds. For propiophenone derivatives, a range of biological activities have been explored using cell-based assays and enzymatic tests. These investigations have shed light on their potential as anti-inflammatory, antioxidant, and antimicrobial agents.

For instance, certain hydroxybupropion (B195616) analogues, which are structurally related to propiophenones, have been evaluated for their ability to inhibit the reuptake of monoamines like dopamine, serotonin, and norepinephrine (B1679862) in human embryonic kidney (HEK293) cells. This suggests that propiophenone scaffolds can be tailored to interact with neurotransmitter transporters.

Furthermore, research on other classes of compounds bearing the bromophenyl or methoxyphenyl moieties, such as bromophenols, has demonstrated antioxidant and anticancer activities in cellular models. These studies often involve assessing the compound's ability to mitigate oxidative stress or induce apoptosis in cancer cell lines. While these findings are not directly on this compound, they highlight the potential biological relevance of its structural components.

Animal Model Studies for Mechanistic Biological Understanding (e.g., Metabolic Regulation Pathways)

Animal models provide a crucial platform for understanding the in vivo efficacy and mechanistic pathways of new chemical entities. While no specific animal model studies for this compound have been published, research on related compounds offers potential insights.

For example, studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, which shares a methoxyphenylpropionic acid moiety, have been conducted in mice to evaluate its effects on muscle strength and protein catabolism following exhaustive exercise. Such studies indicate that compounds with this structural feature can influence metabolic and physiological processes in vivo.

The investigation of propiophenone derivatives in animal models has also explored their potential analgesic and anti-inflammatory properties. The specific substitutions on the phenyl ring are critical in determining the pharmacological activity and potency in these models. The presence of a bromine atom, as in this compound, could significantly influence the compound's pharmacokinetic and pharmacodynamic properties in an animal model.

Computational Approaches to Structure-Activity Relationships (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting the binding modes of small molecules to their biological targets and for understanding structure-activity relationships (SAR). In the context of PTP-1B inhibition, molecular docking has been instrumental in the design of new inhibitors.

Molecular docking studies on various ligands, including chalcone derivatives, have identified key interactions within the active site of PTP-1B. These studies help in rationalizing the observed inhibitory activities and guide the synthesis of more potent and selective compounds. The docking analyses often reveal the importance of specific functional groups in forming hydrogen bonds or other non-covalent interactions with key amino acid residues in the enzyme's active site.

For a molecule like this compound, a molecular docking study against PTP-1B could predict its potential binding affinity and orientation within the active site. The bromo group at the 4'-position and the methoxy group on the 3-phenyl ring would be key determinants of its interaction profile. Such computational analyses are a critical first step in evaluating the potential of a novel compound as an enzyme inhibitor, paving the way for future experimental validation.

Table 2: Key Structural Features and Their Potential Influence on Biological Activity

| Structural Feature | Potential Influence on Biological Activity |

| Propiophenone Backbone | Provides a core scaffold that can be functionalized to interact with various biological targets. |

| 4'-Bromo Substitution | Can enhance binding affinity through halogen bonding and influence pharmacokinetic properties. |

| 3-(4-Methoxyphenyl) Group | The methoxy group can act as a hydrogen bond acceptor and its position influences the overall conformation and electronic properties of the molecule. |

Advanced Spectroscopic and Computational Characterization Techniques for Propiophenone Structures

High-Resolution Spectroscopic Methodologies (e.g., Advanced NMR, FT-IR)

High-resolution spectroscopic techniques are indispensable for the structural characterization of organic compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary methods used to provide detailed information about the carbon-hydrogen framework and the functional groups present in a molecule like 4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy offer precise insights into the chemical environment of hydrogen and carbon atoms, respectively. psu.edurasayanjournal.co.in For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons on both the 4-bromophenyl and 4-methoxyphenyl (B3050149) rings. The protons on the brominated ring, adjacent to the electron-withdrawing carbonyl group, would appear further downfield compared to those on the methoxy-substituted ring. studyraid.com Additionally, the aliphatic chain protons (a two-proton triplet adjacent to the carbonyl and another two-proton triplet adjacent to the methoxyphenyl ring) would provide key structural information. The methoxy (B1213986) group would be identifiable as a sharp singlet.

Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom. The carbonyl carbon is typically observed significantly downfield (around 190-210 ppm). pdx.edu The aromatic carbons would appear in the 110-160 ppm range, with their exact shifts influenced by the bromo and methoxy substituents. The aliphatic carbons and the methoxy carbon would resonate at higher fields.

Illustrative NMR Data

Click to view expected NMR chemical shifts (δ) in ppm relative to TMS.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | --- | ~197.0 |

| Aromatic C-Br | --- | ~128.0 |

| Aromatic C-O | --- | ~159.0 |

| Aromatic CH (Bromo Ring) | ~7.6 - 7.9 | ~129.0 - 132.0 |

| Aromatic CH (Methoxy Ring) | ~6.8 - 7.2 | ~114.0 - 130.0 |

| Methylene (B1212753) (-CH₂-CO) | ~3.2 | ~39.0 |

| Methylene (-CH₂-Ar) | ~3.0 | ~30.0 |

| Methoxy (-OCH₃) | ~3.8 | ~55.0 |

Note: The data in this table is illustrative and represents typical chemical shifts for the described functional groups. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The most prominent feature in the FT-IR spectrum of this compound would be a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic rings and the aliphatic chain, C-O stretching from the methoxy group and ether linkage, and C-Br stretching vibrations. rasayanjournal.co.inresearchgate.netresearchgate.netchemicalbook.com

Mass Spectrometric Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

The fragmentation of the molecule under electron ionization (EI) would likely proceed through characteristic pathways for ketones. A primary fragmentation route is α-cleavage, where the bond adjacent to the carbonyl group breaks. This would lead to the formation of two major fragment ions: the 4-bromobenzoyl cation and an ion resulting from the loss of this group. psu.edumiamioh.edu

Expected Mass Spectrometry Fragmentation

Click to view potential m/z values for key fragments.

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₆H₁₅BrO₂]⁺ | 318/320 |

| 4-Bromobenzoyl cation | [BrC₆H₄CO]⁺ | 183/185 |

| 4-Methoxyphenylethyl cation | [CH₃OC₆H₄CH₂CH₂]⁺ | 135 |

| 4-Methoxybenzyl cation | [CH₃OC₆H₄CH₂]⁺ | 121 |

Note: The data in this table is illustrative of expected fragmentation patterns. The relative intensities of these fragments would depend on the specific ionization conditions.

X-ray Crystallography for Absolute Structure Determination

To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. This method provides an unambiguous confirmation of the compound's structure and stereochemistry.

Typical Crystallographic Data

Click to view a table of parameters obtained from an X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Chemistry for Structural and Electronic Properties (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. tandfonline.com DFT calculations can predict and analyze the geometric, electronic, and spectroscopic properties of molecules like this compound. researchgate.netresearchgate.net

By optimizing the molecular geometry, DFT can provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net Furthermore, these calculations can predict vibrational frequencies, which aids in the assignment of experimental FT-IR spectra. rasayanjournal.co.in DFT is also used to calculate NMR chemical shifts, providing theoretical support for experimental assignments.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can also be determined. tandfonline.com These calculations offer insights into the molecule's reactivity, identifying potential sites for electrophilic and nucleophilic attack.

Properties Investigated by DFT

Click to view a table of molecular properties commonly calculated using DFT.

| Calculated Property | Information Provided |

| Optimized Molecular Geometry | Theoretical bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Predicted IR and Raman spectra for comparison with experimental data. |

| NMR Chemical Shifts | Theoretical ¹H and ¹³C chemical shifts to aid in spectral assignment. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insights into electronic transitions and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, indicating reactive sites. |

| Mulliken Population Analysis | Describes the partial atomic charges within the molecule. |

Current Research Challenges and Future Directions for 4 Bromo 3 4 Methoxyphenyl Propiophenone

Overcoming Synthetic Hurdles and Isomer Control

The synthesis of 4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE presents several challenges, primarily related to isomer control and reaction conditions. The traditional method for synthesizing propiophenones is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. However, this method is fraught with difficulties, particularly when dealing with substituted aromatic rings.

One of the main challenges in the synthesis of this compound is controlling the regioselectivity of the acylation reaction. The bromine atom on the phenyl ring is a deactivating group, which makes the Friedel-Crafts acylation more difficult to achieve and can lead to the formation of multiple isomers. The presence of the 3-(4-methoxyphenyl)propyl group also adds to the complexity of the reaction, as it can influence the position of the acylation.

Another hurdle is the potential for side reactions, such as polymerization and rearrangement, which can reduce the yield and purity of the desired product. The use of harsh Lewis acid catalysts, such as aluminum chloride, can also lead to the formation of unwanted byproducts and complicate the purification process.

Development of Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic routes for this compound is a key area of research. Traditional synthetic methods often rely on the use of hazardous reagents and solvents, which can have a negative impact on the environment. As a result, there is a growing demand for greener and more sustainable synthetic approaches.

One promising area of research is the use of biocatalysis, which involves the use of enzymes or whole microorganisms to catalyze chemical reactions. Biocatalysis offers a number of advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and the use of renewable resources. For example, enzymes such as ketoreductases could be used to stereoselectively reduce a precursor to form a chiral alcohol, which could then be oxidized to the desired ketone.

Another area of interest is photocatalysis, which uses light to drive chemical reactions. Photocatalysis can be used to carry out a variety of chemical transformations, including C-H activation and oxidation reactions. The use of photocatalysis could provide a more sustainable and efficient route to this compound, as it would reduce the need for harsh reagents and high temperatures.

The development of continuous flow processes is another promising approach for the sustainable synthesis of this compound. Continuous flow chemistry involves the use of microreactors to carry out chemical reactions in a continuous and automated manner. This approach offers a number of advantages over traditional batch processing, including improved safety, better process control, and higher yields.

| Synthetic Route | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Well-established method | Harsh conditions, poor regioselectivity, formation of byproducts |

| Biocatalysis | High selectivity, mild conditions, renewable resources | Enzyme stability and availability can be an issue |

| Photocatalysis | Sustainable, efficient, reduces need for harsh reagents | Can be limited by the availability of suitable photocatalysts |

| Continuous Flow Chemistry | Improved safety, better process control, higher yields | Initial setup costs can be high |

Exploration of Novel Chemical Transformations and Applications

The unique chemical structure of this compound makes it a promising candidate for a variety of chemical transformations and applications. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization, while the propiophenone (B1677668) core can be modified to create a wide range of derivatives.

One potential application of this compound is in the synthesis of chalcones, which are a class of naturally occurring compounds with a wide range of biological activities. Chalcones have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties, and are therefore of great interest to the pharmaceutical industry. The synthesis of chalcone (B49325) derivatives from this compound could lead to the development of new and more effective drugs.

Another potential application of this compound is in the development of new materials. The brominated aromatic ring could be used as a building block for the synthesis of polymers and other functional materials. For example, the compound could be used to create materials with interesting optical or electronic properties, which could have applications in areas such as organic electronics and photonics.

The propiophenone core of the molecule also offers opportunities for novel chemical transformations. For example, the ketone group could be reduced to an alcohol, which could then be used as a chiral building block in the synthesis of other molecules. The development of new and efficient methods for the transformation of this compound will be a key area of research in the coming years.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The potential applications of this compound extend beyond traditional chemistry and into the realms of chemical biology and materials science. The unique combination of a brominated aromatic ring and a propiophenone core makes this compound a versatile platform for the development of new tools and technologies in these fields.

In chemical biology, this compound could be used as a starting point for the development of new fluorescent probes. The propiophenone core is a known fluorophore, and the bromine atom could be used to attach other functional groups, such as targeting ligands or environmentally sensitive dyes. These probes could be used to study a variety of biological processes, such as protein-protein interactions and enzyme activity.

In materials science, this compound could be used to create new types of polymers and functional materials. The brominated aromatic ring could be used as a site for polymerization, while the propiophenone core could be used to introduce specific functionalities into the polymer chain. This could lead to the development of new materials with tailored properties, such as high thermal stability, conductivity, or optical transparency.

Q & A

Q. How can researchers statistically validate the significance of small changes in spectroscopic data (e.g., NMR chemical shifts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.